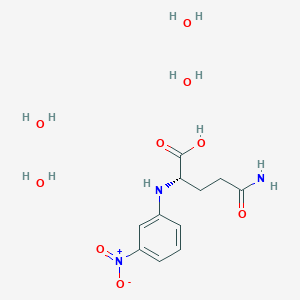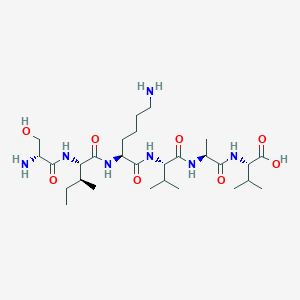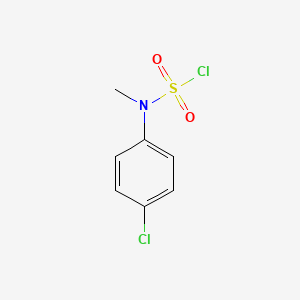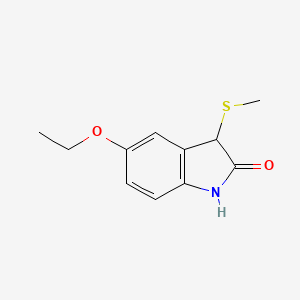![molecular formula C14H12F3NOS B15161642 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine CAS No. 832133-25-2](/img/structure/B15161642.png)
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is a compound that features a trifluoromethyl group, a methoxy group, and a phenylethyl group attached to a pyridine ring through a sulfanyl linkage. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-methoxy-1-phenylethanol and 2-mercaptopyridine.
Formation of Intermediate: The intermediate compound is formed by reacting 2,2,2-trifluoro-1-methoxy-1-phenylethanol with a suitable activating agent such as thionyl chloride to form the corresponding chloro derivative.
Final Coupling: The chloro derivative is then reacted with 2-mercaptopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the trifluoromethyl group or the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-methoxyethanol
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoroethylamine
Uniqueness
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is unique due to the combination of its trifluoromethyl, methoxy, and phenylethyl groups attached to a pyridine ring through a sulfanyl linkage. This unique structure imparts distinct chemical properties, such as increased lipophilicity and potential for covalent bonding with proteins, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
832133-25-2 |
|---|---|
Molekularformel |
C14H12F3NOS |
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoro-1-methoxy-1-phenylethyl)sulfanylpyridine |
InChI |
InChI=1S/C14H12F3NOS/c1-19-13(14(15,16)17,11-7-3-2-4-8-11)20-12-9-5-6-10-18-12/h2-10H,1H3 |
InChI-Schlüssel |
ADKFNAJZFRRWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)(C(F)(F)F)SC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
